AMG2504

Catalog No.
S1589247
CAS No.
M.F
C15H10Cl4N2O3S
M. Wt
440.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AMG2504

Product Name

AMG2504

IUPAC Name

4-nitro-N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]benzamide

Molecular Formula

C15H10Cl4N2O3S

Molecular Weight

440.1 g/mol

InChI

InChI=1S/C15H10Cl4N2O3S/c16-10-3-7-12(8-4-10)25-14(15(17,18)19)20-13(22)9-1-5-11(6-2-9)21(23)24/h1-8,14H,(H,20,22)

InChI Key

DNTIPHKVCXUYRM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)SC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)SC2=CC=C(C=C2)Cl)[N+](=O)[O-]

AMG2504 is a chemical compound recognized for its role as a potent antagonist of the human Transient Receptor Potential Ankyrin 1 channel (hTRPA1). This receptor is critically involved in nociception and various pain pathways, making AMG2504 a significant candidate for therapeutic applications aimed at managing pain and inflammatory conditions. The compound's structure includes a benzamide moiety, which is characteristic of several TRPA1 antagonists, contributing to its efficacy in blocking TRPA1 activity.

AMG2504 exhibits significant biological activity as an antagonist of hTRPA1, effectively inhibiting its function at low nanomolar concentrations. The compound has been shown to block hTRPA1-mediated currents in vitro, indicating its potential utility in treating conditions associated with excessive TRPA1 activation, such as pain and inflammation . Additionally, it has been observed to activate rat TRPA1 while inhibiting human TRPA1, suggesting species-specific effects that could influence its pharmacological application .

The synthesis of AMG2504 can be summarized in the following steps:

  • Starting Material Preparation: Begin with 5,5-dimethylcyclohexane-1,3-dione.
  • Condensation Reaction: React with para-toluene sulfonic acid in ethanol at 130 °C.
  • Reduction: Use lithium aluminum hydride to reduce the resulting compound.
  • Formation of Benzamide: Introduce substituted benzyl bromides through an addition reaction.
  • Final Modifications: Perform further chemical modifications as needed to yield AMG2504 .

AMG2504 has potential applications in pharmacology, particularly in the development of analgesics targeting pain pathways mediated by TRPA1. Its ability to selectively inhibit hTRPA1 makes it a candidate for treating chronic pain conditions and inflammatory diseases without affecting other TRP channels that may be involved in normal physiological functions .

Studies have demonstrated that AMG2504 interacts selectively with hTRPA1, inhibiting its activity effectively while showing varying effects on other species' TRPA1 channels. This specificity indicates potential for tailored therapies based on individual patient profiles or species differences in pain response mechanisms . Additionally, the structural basis for these interactions has been explored through molecular dynamics simulations and mutagenesis studies, providing insights into how AMG2504 binds to hTRPA1 and modulates its function .

AMG2504 is part of a broader class of benzamide derivatives known for their antagonistic effects on TRPA1. Below are some similar compounds along with a brief comparison highlighting their uniqueness:

CompoundStructure TypeSelectivityNotable Features
AMG7160Benzamide derivativeSelective for hTRPA1Similar mechanism but different binding affinities
AMG5445Benzamide derivativeSelective for hTRPA1Exhibits different pharmacokinetic properties
AMG9090Benzamide derivativeSelective for hTRPA1Unique side chains affecting solubility and stability

AMG2504 stands out due to its specific interaction profile and potency against hTRPA1 compared to these analogs, making it particularly valuable in therapeutic contexts where selective inhibition is crucial .

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for AMG2504 is 4-nitro-N-[2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl]benzamide [2] [5]. This nomenclature reflects the compound's complex molecular architecture, which incorporates multiple functional groups including a nitro-substituted benzamide moiety, a trichloroethyl group, and a chlorophenyl sulfanyl substituent [9].

The molecular formula of AMG2504 is C15H10Cl4N2O3S, indicating a composition of fifteen carbon atoms, ten hydrogen atoms, four chlorine atoms, two nitrogen atoms, three oxygen atoms, and one sulfur atom [2] [6]. The molecular weight is precisely 440.13 grams per mole, with an exact mass of 439.913674 Daltons [5] [9]. The compound is assigned Chemical Abstracts Service registry number 202342-22-1, which serves as its unique chemical identifier [2] [6].

PropertyValue
International Union of Pure and Applied Chemistry Name4-nitro-N-[2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl]benzamide
Molecular FormulaC15H10Cl4N2O3S
Molecular Weight440.13 g/mol
Exact Mass439.913674 Da
Chemical Abstracts Service Number202342-22-1
International Chemical Identifier KeyDNTIPHKVCXUYRM-UHFFFAOYSA-N

The Simplified Molecular Input Line Entry System representation of AMG2504 is C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)SC2=CC=C(C=C2)Cl)N+[O-], which provides a linear notation describing the compound's connectivity [9]. The International Chemical Identifier Key is DNTIPHKVCXUYRM-UHFFFAOYSA-N, serving as a standardized identifier for computational applications [5] [9].

The elemental composition analysis reveals that carbon comprises 40.94% of the molecular weight, hydrogen accounts for 2.29%, chlorine represents 32.22%, nitrogen constitutes 6.37%, oxygen makes up 10.91%, and sulfur contributes 7.28% [5]. This composition reflects the heavily halogenated nature of the compound, with chlorine atoms representing nearly one-third of the total molecular weight.

Crystallographic and Spectroscopic Analysis

The structural characterization of AMG2504 relies on multiple analytical techniques, though comprehensive crystallographic data for this specific compound remains limited in the published literature. The compound's molecular properties indicate specific physicochemical characteristics that influence its biological activity and pharmaceutical applications [6].

Computational analysis reveals that AMG2504 possesses an XLogP3-AA value of 5.9, indicating high lipophilicity [9]. This parameter suggests significant membrane permeability characteristics that may contribute to its biological activity profile. The compound contains one hydrogen bond donor and four hydrogen bond acceptors, with four rotatable bonds contributing to its conformational flexibility [9].

Physicochemical PropertyValue
XLogP3-AA5.9
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds4
Topological Polar Surface AreaCalculated from functional groups

The benzamide moiety within AMG2504 represents a critical structural element that is characteristic of several Transient Receptor Potential Ankyrin 1 antagonists . Nuclear magnetic resonance spectroscopy would be expected to reveal characteristic signals corresponding to the aromatic protons of both the nitrobenzamide and chlorophenyl rings, though specific spectroscopic data for AMG2504 are not extensively documented in the available literature.

The crystallographic analysis of related compounds in the trichloro(sulfanyl)ethyl benzamide series provides insights into the likely three-dimensional structure of AMG2504. The presence of the trichloroethyl group introduces significant steric bulk and electronic effects that influence the compound's interaction with its biological target [4]. The sulfur atom linking the trichloroethyl and chlorophenyl groups provides additional conformational flexibility while maintaining the overall molecular rigidity necessary for specific protein-ligand interactions.

The synthesis of AMG2504 (4-nitro-N-(2,2,2-trichloro-1-((4-chlorophenyl)thio)ethyl)benzamide) represents a significant achievement in medicinal chemistry, particularly in the development of transient receptor potential ankyrin 1 (TRPA1) antagonists [1] [2]. This compound belongs to the trichloro(sulfanyl)ethyl benzamide (TCEB) class of chemical entities, which have demonstrated remarkable potency in blocking human TRPA1 channels [3] [4].

The formation of 4-nitrobenzoyl chloride represents a crucial intermediate in the synthetic sequence. This reactive acyl chloride intermediate must be handled under strictly anhydrous conditions to prevent hydrolysis back to the carboxylic acid [6]. The use of thionyl chloride as the chlorinating agent offers several advantages, including the generation of gaseous byproducts (sulfur dioxide and hydrogen chloride) that can be easily removed from the reaction mixture [7].

The second key intermediate involves the preparation of the trichloroethyl thioether component. This intermediate, 2,2,2-trichloro-1-((4-chlorophenyl)thio)ethylamine, incorporates both the characteristic trichloroethyl group and the 4-chlorophenyl thioether moiety that are essential for TRPA1 antagonist activity [9] [10]. The synthesis of this intermediate typically involves nucleophilic substitution reactions using 4-chlorothiophenol as the nucleophilic species [11] [12].

The coupling of these two key intermediates occurs through standard amide bond formation methodology. The 4-nitrobenzoyl chloride is treated with the trichloroethyl thioether amine under basic conditions, typically using triethylamine or similar organic bases to neutralize the hydrogen chloride generated during the reaction [13]. This coupling step requires careful temperature control and monitoring to ensure complete conversion while minimizing competing side reactions [8].

Alternative synthetic approaches have been explored in the broader context of benzamide synthesis optimization. These include direct amidation methods using carbodiimide coupling agents and the application of palladium-catalyzed reactions for specific structural modifications [6] [14]. However, the acid chloride-mediated approach remains the most practical for AMG2504 synthesis due to its reliability and scalability [15].

The synthetic pathway also benefits from the availability of specialized intermediates through customized chemical synthesis services. Several chemical suppliers now offer gram-scale synthesis of AMG2504 and related TCEB compounds, indicating the maturation of the synthetic methodology [16]. The typical minimum order quantities of 1 gram suggest that the synthesis has been optimized for research-scale production while maintaining cost-effectiveness [16].

Stereochemical Considerations in Synthesis

The stereochemical complexity of AMG2504 centers primarily around the carbon atom adjacent to the trichloroethyl group, which serves as a potential stereogenic center in the molecule [2] [1]. This carbon, designated as C-1 in the structural nomenclature, bears four different substituents: a hydrogen atom, the trichloroethyl group, the 4-chlorophenyl thioether moiety, and the nitrogen atom from the benzamide linkage.

The current literature suggests that AMG2504 is typically synthesized and used as a racemic mixture, indicating that no stereoselective synthetic methods have been specifically developed for this compound [2]. This approach is common in early-stage drug discovery, where the biological activity of individual enantiomers may not have been fully characterized. However, the presence of this stereogenic center raises important questions about the potential for enantioselective synthesis and the relative activities of individual stereoisomers [17].

The stereochemical outcome of the AMG2504 synthesis is primarily determined during the nucleophilic substitution step that forms the carbon-sulfur bond. When 4-chlorothiophenol attacks the electrophilic carbon center, the reaction can proceed through either face of the molecule, leading to the formation of both possible stereoisomers in approximately equal proportions [10]. The lack of any directing groups or chiral auxiliaries in the synthetic pathway means that no stereochemical preference is imposed during this critical bond-forming step.

Recent advances in atropisomeric benzamide synthesis provide valuable insights that could be applied to AMG2504 optimization [17] [18]. Enantioselective synthesis of atropisomeric benzamides has been achieved through peptide-catalyzed bromination reactions and other asymmetric transformations [17]. These methodologies demonstrate that stereochemical control in benzamide synthesis is achievable when appropriate catalytic systems and reaction conditions are employed.

The potential for racemization must also be considered in AMG2504 synthesis and handling. The electron-withdrawing nature of the trichloroethyl group and the adjacent sulfur atom may influence the acidity of the hydrogen at the stereogenic center [18]. Under basic conditions or elevated temperatures, this hydrogen could become sufficiently acidic to allow for epimerization, leading to erosion of stereochemical purity if an enantiopure form were desired [18].

Dynamic kinetic resolution approaches, such as those described in the SPACE (Simultaneous Processing of Antagonistic Chemical Events) methodology, offer potential solutions for achieving enantiopure AMG2504 [18]. This approach combines crystallization-induced diastereomer transformation with thermal racemization to amplify the desired stereoisomer while continuously racemizing the undesired isomer [18]. Such methods have been successfully applied to atropisomeric compounds with similar structural features.

The stereochemical analysis of AMG2504 would benefit from comprehensive nuclear magnetic resonance studies and potential X-ray crystallographic analysis [17]. These analytical techniques could provide definitive assignment of the stereochemical configuration and support the development of stereoselective synthetic approaches if biological testing reveals significant differences in activity between enantiomers.

Scalability and Purity Optimization Strategies

The scalability of AMG2504 synthesis requires careful consideration of multiple factors, including reaction efficiency, purification methodology, and manufacturing economics [18] [19]. Current evidence suggests that the compound can be synthesized on multi-gram scales, with several commercial suppliers offering custom synthesis services for quantities ranging from 1 gram to larger research-scale batches [16] [20].

Purity optimization represents a critical aspect of AMG2504 manufacturing, particularly given its intended use in pharmaceutical research applications. The target purity specification typically exceeds 98%, as indicated by commercial suppliers and analytical standards [1] [20]. Achieving this level of purity requires implementation of multiple purification strategies throughout the synthetic sequence [19] [21].

The primary purification approach for AMG2504 involves a combination of column chromatography and recrystallization techniques [22] [19]. Column chromatography using silica gel as the stationary phase allows for the separation of the desired product from unreacted starting materials and byproducts [23]. The choice of eluent system is critical, with typical mobile phases consisting of ethyl acetate and hexane mixtures in varying ratios to optimize separation efficiency [23].

Crystallization strategies play a particularly important role in achieving pharmaceutical-grade purity [24]. The selection of appropriate crystallization solvents must balance several factors, including solubility profile, crystal habit, and impurity rejection [24]. While specific crystallization conditions for AMG2504 have not been extensively documented in the available literature, general principles for benzamide purification can be applied [15] [24].

Advanced purification techniques offer additional opportunities for purity enhancement. High-performance liquid chromatography (HPLC) purification provides the highest resolution separation capability and is often employed as a final purification step for research-grade materials [23]. Preparative HPLC methods can achieve purities exceeding 99% while maintaining reasonable throughput for research applications [23].

Process intensification strategies, such as those described in integrated API purification and formulation approaches, could be adapted for AMG2504 manufacturing [24]. These methods combine purification and downstream processing steps to eliminate intermediate isolation steps, reducing both cost and processing time while maintaining product quality [24].

Continuous flow chemistry presents significant opportunities for AMG2504 scale-up optimization [18]. Flow reactors enable precise control of reaction conditions, including temperature, residence time, and mixing efficiency [25]. The implementation of continuous flow processes could address several challenges associated with AMG2504 synthesis, including the handling of moisture-sensitive intermediates and the management of exothermic reactions [18].

Analytical monitoring strategies are essential for ensuring consistent product quality during scale-up operations [19]. In-line analytical techniques, including near-infrared spectroscopy and online HPLC analysis, can provide real-time feedback on reaction progress and product quality [8]. These monitoring systems enable rapid identification and correction of process deviations before they impact final product quality [8].

Quality control protocols for AMG2504 must address multiple analytical parameters, including chemical purity, residual solvents, and potential degradation products [26]. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) serves as the primary analytical method for purity assessment [1]. Nuclear magnetic resonance spectroscopy provides complementary structural confirmation and can detect subtle impurities that might be missed by chromatographic methods [2].

The economics of AMG2504 scale-up must consider both direct manufacturing costs and quality assurance expenses [21]. Optimization of synthetic routes to minimize the number of purification steps while maintaining product quality represents a key strategy for cost reduction [23]. The development of robust crystallization processes can significantly reduce purification costs compared to chromatographic methods [24].

XLogP3

5.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

439.913674 g/mol

Monoisotopic Mass

437.916624 g/mol

Heavy Atom Count

25

Dates

Last modified: 07-18-2023

Explore Compound Types